molecular formula C10H16N4O B1456250 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol CAS No. 1353979-16-4

1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol

Cat. No. B1456250
M. Wt: 208.26 g/mol
InChI Key: CLGRAYAKVOCLNE-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative with a piperidine ring and a hydroxyl group . It has been found in the structure of the human METTL3-METTL14 complex .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring attached to a piperidine ring via a methylene bridge. The pyrimidine ring carries a methylamino group at the 6-position, and the piperidine ring carries a hydroxyl group at the 4-position .

Scientific Research Applications

Synthesis and Anti-Angiogenic Properties

1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol is involved in the synthesis of novel derivatives with potential anti-angiogenic properties. For instance, a study by Kambappa et al. (2017) described the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These compounds showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents due to both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Crystal and Electronic Properties in Anticonvulsants

This compound also plays a role in the structural and electronic properties of anticonvulsant drugs. Georges et al. (1989) analyzed the crystal structures of anticonvulsant compounds including 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol and 1-[5-(4-methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol. Their findings highlight the impact of molecular structure on the pharmacological properties of these compounds (Georges et al., 1989).

Potential as Anti-inflammatory Agents

In the field of anti-inflammatory research, derivatives of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol have been synthesized and evaluated. Chaydhary et al. (2015) synthesized a series of compounds and tested their in-vivo anti-inflammatory activity. Several compounds demonstrated significant anti-inflammatory effects, suggesting the therapeutic potential of these derivatives (Chaydhary et al., 2015).

Synthesis and Antimicrobial Activity

The compound is also significant in the synthesis of antimicrobial agents. Merugu et al. (2010) discussed the synthesis of piperidine containing pyrimidine imines and thiazolidinones, which displayed notable antibacterial activity. This underscores the role of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol in the development of new antimicrobial drugs (Merugu et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound could involve further studies to elucidate its synthesis, chemical reactions, mechanism of action, and potential applications. It could also be interesting to investigate its physical and chemical properties in more detail .

properties

IUPAC Name

1-[6-(methylamino)pyrimidin-4-yl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-11-9-6-10(13-7-12-9)14-4-2-8(15)3-5-14/h6-8,15H,2-5H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGRAYAKVOCLNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=N1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Dolbois, RK Bedi, E Bochenkova… - Journal of medicinal …, 2021 - ACS Publications
N 6 -methyladenosine (m 6 A) is the most frequent of the 160 RNA modifications reported so far. Accumulating evidence suggests that the METTL3/METTL14 protein complex, part of the …
Number of citations: 39 pubs.acs.org

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